5-fluoro-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine
Description
The compound 5-fluoro-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine features a pyridine core substituted at position 5 with fluorine, a methoxy group at position 2, and a pyrrolidine moiety modified with a 4-methyl-1,2,4-triazole group. This structure integrates fluorine’s electronic effects, a methoxy linker for solubility modulation, and heterocyclic components (pyrrolidine and triazole) that may enhance binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
5-fluoro-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O/c1-19-10-17-18-13(19)8-20-5-4-11(7-20)9-21-14-3-2-12(15)6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMPDNREBQZLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCC(C2)COC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Fluorine Impact : All compounds include a fluorine atom at position 5 (pyridine/pyrimidine), enhancing electronegativity and metabolic stability by reducing oxidative degradation .
- Solubility: The dihydrochloride salt of 5-fluoro-2-(pyrrolidin-3-yl)pyridine (CAS EN300-245100) exhibits 95% purity and improved aqueous solubility compared to the non-salt form of the target compound .
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